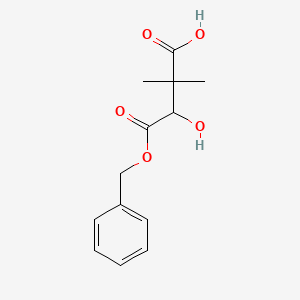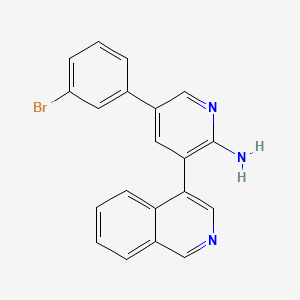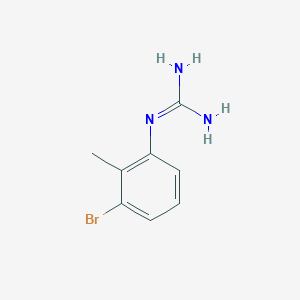
1-(3-Bromo-2-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable complexes with various molecules. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The molecular formula of this compound is C8H10BrN3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylphenyl)guanidine typically involves the reaction of 3-bromo-2-methylaniline with cyanamide in the presence of a catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired guanidine derivative. Transition-metal-catalyzed guanylation reactions are also employed, where amines react with carbodiimides to form guanidines .
Industrial Production Methods
Industrial production of guanidines, including this compound, often utilizes scalable catalytic processes. These methods ensure high yields and purity of the final product. Catalysts such as scandium triflate and ytterbium triflate are commonly used to facilitate the guanylation reactions .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted guanidines, oxidized or reduced derivatives, and coupled products with extended carbon chains.
Scientific Research Applications
1-(3-Bromo-2-methylphenyl)guanidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The bromine and methyl groups contribute to the compound’s specificity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)guanidine
- 1-(3-Chloro-2-methylphenyl)guanidine
- 1-(3-Bromo-4-methylphenyl)guanidine
Uniqueness
1-(3-Bromo-2-methylphenyl)guanidine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10BrN3/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
IZVRWKMMTMTYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


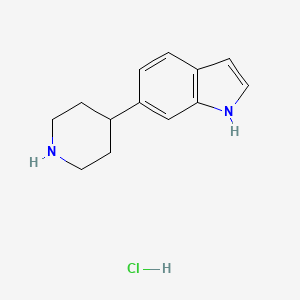

![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)

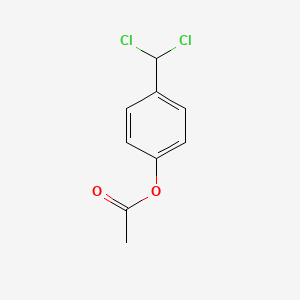
![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
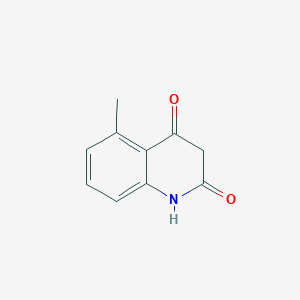

![1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682067.png)
![Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B13682081.png)

![3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682088.png)
